molecular formula C17H19N5O B4058452 N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine

N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine

Cat. No.: B4058452
M. Wt: 309.4 g/mol
InChI Key: XMWWCJPWYHVQHE-UHFFFAOYSA-N
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Description

N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Properties

IUPAC Name

1-(3-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-12-4-2-5-13(8-12)22-17-15(10-21-22)16(19-11-20-17)18-9-14-6-3-7-23-14/h2,4-5,8,10-11,14H,3,6-7,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWWCJPWYHVQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine typically involves multi-step organic reactions. The starting materials often include 3-methylphenylhydrazine and 2,4-dichloropyrimidine. The initial step involves the formation of the pyrazolopyrimidine core through a cyclization reaction. This is followed by the introduction of the tetrahydro-2-furanylmethylamine moiety via nucleophilic substitution reactions. The reaction conditions generally require the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tetrahydro-2-furanylmethylamine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine is unique due to its specific structural features and the presence of both pyrazolopyrimidine and tetrahydro-2-furanylmethylamine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine
Reactant of Route 2
Reactant of Route 2
N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine

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